2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde
CAS No.: 680575-17-1
Cat. No.: VC8351912
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 680575-17-1 |
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Molecular Formula | C12H12O6 |
Molecular Weight | 252.22 g/mol |
IUPAC Name | 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde |
Standard InChI | InChI=1S/C12H12O6/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H,1-3H3 |
Standard InChI Key | PGHSMJSBERHVLW-UHFFFAOYSA-N |
SMILES | COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O |
Canonical SMILES | COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde, reflects its substitution pattern: methoxy groups at positions 2, 4, and 6, and aldehyde functionalities at positions 1, 3, and 5. Key properties include:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₁₂H₁₂O₆ | PubChem |
Molecular Weight | 252.22 g/mol | PubChem |
SMILES Notation | COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O | PubChem |
InChI Key | PGHSMJSBERHVLW-UHFFFAOYSA-N | PubChem |
Melting Point | Not reported | - |
Solubility | Soluble in polar organic solvents (e.g., DMF) | - |
The electron-donating methoxy groups enhance solubility in organic media, while the aldehyde moieties provide sites for condensation reactions, critical for constructing extended networks.
Synthesis and Preparation Methods
Vilsmeier-Haack Formylation
The most common synthesis involves Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene. This method employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):
Reaction Conditions:
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Temperature: 0–5°C (initial), then room temperature
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Solvent: Dichloromethane or DMF
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Duration: 12–24 hours
The product is purified via column chromatography or recrystallization. Alternative routes include Friedel-Crafts acylation, though yields are generally lower.
Reactivity and Chemical Transformations
Aldehyde Group Reactivity
The three aldehyde groups participate in diverse reactions:
Oxidation
Formyl groups oxidize to carboxylic acids under strong oxidizing conditions:
This yields 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid, a rigid building block for metal-organic frameworks (MOFs).
Reductive Amination
Aldehydes react with amines to form imine linkages, pivotal in COF synthesis:
Methoxy Group Reactivity
Applications in Materials Science
Covalent Organic Frameworks (COFs)
The compound’s trifunctional aldehyde groups enable the synthesis of redox-active COFs (raCOFs). For example, condensation with 2,6-diaminoanthraquinone (DAQ) produces TpOMe-DAQ, a 2D framework with applications in energy storage and electrocatalysis.
Key Properties of TpOMe-DAQ:
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Surface Area: 450–600 m²/g (BET analysis)
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Redox Activity: Quinone/hydroquinone transitions enable electron storage.
Photocatalysis
Analogous trialdehyde-based COFs (e.g., β-ketoenamine-linked frameworks) demonstrate photocatalytic activity in organic transformations, such as benzothiazole synthesis .
Comparison with Analogous Compounds
Compound | Substituents | Key Differences |
---|---|---|
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde | -OH (hydroxyl) | Higher polarity, lower solubility in organic solvents |
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde | -CH₃ (methyl) | Enhanced hydrophobicity, reduced reactivity |
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde | -Br (bromine) | Heavier atom substitution, potential for halogen bonding |
The methoxy derivative strikes a balance between solubility and reactivity, making it preferable for solution-phase synthesis.
Future Perspectives
Research opportunities include:
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Functionalization: Introducing electron-withdrawing groups to modulate redox potentials.
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Scale-Up: Optimizing continuous-flow reactors for industrial production.
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Biological Studies: Investigating antioxidant or antimicrobial properties, though current data are speculative.
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